1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
Description
This compound features a pyridine core substituted at position 3 with a 3-ethyl-1,2,4-oxadiazole ring and at position 2 with an imidazole moiety bearing a carboxamide group linked to a 4-methoxyphenyl substituent. The imidazole-carboxamide motif is common in bioactive molecules, suggesting possible applications in medicinal chemistry or agrochemical research .
Properties
IUPAC Name |
1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-methoxyphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-3-17-24-20(29-25-17)15-5-4-10-21-18(15)26-11-16(22-12-26)19(27)23-13-6-8-14(28-2)9-7-13/h4-12H,3H2,1-2H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBAFGJZJOBDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)NC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide typically involves multiple steps. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring, which is a key component of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that imidazole derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds with imidazole fragments showed promising results against various cancer cell lines, including SNB-19 and OVCAR-8, with growth inhibition percentages exceeding 80% . The presence of the oxadiazole and pyridine groups in this compound may enhance its efficacy by improving solubility and bioavailability.
Antimicrobial Properties
The compound's potential as an antimicrobial agent is notable. Similar oxadiazole-based compounds have shown effectiveness against pathogenic bacteria and fungi . The incorporation of the imidazole ring is believed to contribute to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Plant Protection
There is growing interest in using such compounds as agrochemicals due to their bioactive properties. Studies have indicated that imidazole derivatives can act as fungicides or bactericides, providing a means to protect crops from phytopathogenic microorganisms . The specific structural features of this compound may enhance its effectiveness in agricultural formulations.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also participate in hydrogen bonding and π-π interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic Acid (CAS 1338683-32-1)
- Structural Difference : The oxadiazole is at position 4 of the pyridine ring, and the terminal group is a carboxylic acid instead of a carboxamide.
- Impact :
Triazole-Based Analogs (EP 1 926 722 B1)
- Example : {1-Methyl-5-[2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (Compound 63).
- Comparison: Heterocycle: Replaces oxadiazole with triazole; trifluoromethyl groups enhance metabolic stability and lipophilicity.
Benzodioxol-Imidazole Hybrid ()
- Compound : (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide.
- Comparison :
Thiosemicarbazide Derivatives ()
- Example : 1-(Pyridine-4′-carbonyl)-4-arylthiosemicarbazides.
- Comparison: Heterocycle: Thiosemicarbazide vs. oxadiazole; sulfur atoms influence redox activity and metal chelation.
Physicochemical and Pharmacokinetic Properties
*Estimated using fragment-based methods.
Biological Activity
The compound 1-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H16N6O2 , which includes a pyridine ring, an imidazole moiety, and an oxadiazole group. The presence of these functional groups is significant as they contribute to the compound's diverse biological activities.
Anticancer Activity
Research has shown that derivatives of 1,2,4-oxadiazole , including the compound , exhibit significant anticancer properties. A study indicated that compounds containing the oxadiazole ring demonstrated cytotoxic effects against various cancer cell lines. For instance:
- IC50 values were reported for several derivatives against human tumor cell lines, with some exhibiting values as low as 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) .
The biological activity of this compound can be attributed to its ability to inhibit various enzymes and pathways involved in tumor progression:
- Histone Deacetylases (HDAC) : The compound has shown inhibitory potency against HDACs, which play a crucial role in cancer cell proliferation .
- Sirtuin 2 (SIRT2) : Inhibition of SIRT2 has been linked to reduced tumor growth and enhanced apoptosis in cancer cells .
Other Biological Activities
In addition to anticancer effects, compounds similar to the one discussed have displayed a range of other biological activities:
- Antimicrobial Activity : Studies have reported that oxadiazole derivatives possess antibacterial and antifungal properties, making them potential candidates for treating infections .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways .
Study on Anticancer Efficacy
A detailed study evaluated the anticancer efficacy of various oxadiazole derivatives, including our compound. The results indicated that:
- The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
- Mechanistic studies revealed that it induces apoptosis through the intrinsic pathway by upregulating pro-apoptotic factors .
Synthesis and Evaluation
A series of oxadiazole derivatives were synthesized and tested for their biological activities. The findings highlighted:
- The structural modifications significantly influenced the potency of the compounds.
- Compounds with methoxy substitutions showed enhanced activity against multiple cancer cell lines .
Data Tables
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 2.76 | OVXF 899 (Ovarian) | HDAC inhibition |
| Compound B | 9.27 | PXF 1752 (Mesothelioma) | Induction of apoptosis |
| Compound C | 1.61 | HT29 (Colon) | SIRT2 inhibition |
Q & A
Q. What synthetic routes are commonly employed for the preparation of this compound, and what are the critical reaction conditions to consider?
The synthesis typically involves multi-step reactions, including:
- Imidazole core formation : Cyclization of precursors (e.g., amidines or thioureas) under reflux with catalysts like acetic acid or DMF .
- Oxadiazole ring construction : Reaction of nitrile derivatives with hydroxylamine under basic conditions (e.g., KOH/ethanol) .
- Coupling reactions : Amide bond formation between the imidazole-4-carboxamide and substituted pyridine/aryl groups using coupling agents like EDCI/HOBt in DCM or DMF . Critical conditions include temperature control (60–100°C), anhydrous solvents, and purification via column chromatography or recrystallization .
Q. Which analytical techniques are most effective for structural characterization of this compound?
Key methods include:
- NMR spectroscopy : - and -NMR to confirm substituent positions and purity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography : SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles .
- Elemental analysis : Validation of C, H, N content to confirm stoichiometry .
Q. What preliminary assays are recommended for evaluating its biological activity?
Initial screening often involves:
- Enzyme inhibition assays : Testing against kinases or proteases using fluorogenic substrates or ELISA .
- Cell viability assays : MTT or ATP-based assays in cancer cell lines to assess cytotoxicity .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure target affinity .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound?
Strategies include:
- Solvent optimization : Replacing polar aprotic solvents (DMF) with ionic liquids to enhance regioselectivity .
- Catalyst screening : Testing Pd-based catalysts for Suzuki-Miyaura coupling steps to reduce side reactions .
- In-line monitoring : Using HPLC or FTIR to track reaction progress and adjust conditions dynamically .
Q. What approaches resolve discrepancies between computational docking predictions and experimental binding data?
- Molecular dynamics (MD) simulations : Extend simulation times (>100 ns) to account for protein flexibility .
- Mutagenesis studies : Validate predicted binding residues (e.g., alanine scanning) .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to refine docking models .
Q. How can stability issues (e.g., hydrolysis of the oxadiazole ring) be addressed during biological assays?
- pH control : Use buffered solutions (pH 6–7) to prevent acid/base degradation .
- Lyophilization : Store lyophilized samples at -80°C to extend shelf life .
- Protective groups : Introduce tert-butyl or benzyl groups to sensitive moieties during synthesis .
Q. What methodologies are suitable for studying structure-activity relationships (SAR) in analogs of this compound?
- Fragment-based design : Synthesize derivatives with systematic substitutions (e.g., methoxy → ethoxy, fluorophenyl → chlorophenyl) .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with activity trends .
- Metabolic profiling : LC-MS/MS to assess stability in liver microsomes and identify metabolic hotspots .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be reconciled?
- Multi-technique validation : Cross-check NMR assignments with X-ray crystallography and IR spectroscopy .
- Dynamic effects : Account for solution-state conformational changes (e.g., imidazole ring puckering) via variable-temperature NMR .
Q. What steps mitigate variability in biological assay results across labs?
- Standardized protocols : Adopt CLSI guidelines for cell culture and enzyme assays .
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate results .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
